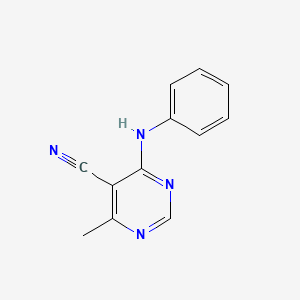

4-Anilino-6-methylpyrimidine-5-carbonitrile

CAS No.: 89549-71-3

Cat. No.: VC17300619

Molecular Formula: C12H10N4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89549-71-3 |

|---|---|

| Molecular Formula | C12H10N4 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 4-anilino-6-methylpyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C12H10N4/c1-9-11(7-13)12(15-8-14-9)16-10-5-3-2-4-6-10/h2-6,8H,1H3,(H,14,15,16) |

| Standard InChI Key | JICRBABGJMNRCM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC=N1)NC2=CC=CC=C2)C#N |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-anilino-6-methylpyrimidine-5-carbonitrile combines a pyrimidine ring with strategically placed functional groups that influence its electronic and steric properties.

Molecular Formula and Key Features

-

Molecular Formula:

-

Structural Components:

-

Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

4-Anilino Substituent: A phenylamine group (-NHPh) introducing aromaticity and potential hydrogen-bonding sites.

-

6-Methyl Group: Enhances lipophilicity and steric bulk.

-

5-Carbonitrile: A strong electron-withdrawing group that modulates reactivity and dipole interactions .

-

Spectroscopic and Computational Data

While experimental data for this specific compound are sparse, analogs such as 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile (PubChem CID: 21784480) provide insights into predicted properties :

| Property | Value (Analog) | Method/Conditions |

|---|---|---|

| Collision Cross Section | 134.9–146.8 Ų | Predicted via CCS algorithms |

| Molecular Weight | 273.76 g/mol (Analog) | Calculated from formula |

The anilino group’s electron-donating effects may slightly increase the compound’s polarizability compared to methoxy or amino derivatives .

Synthetic Approaches

The synthesis of pyrimidine-5-carbonitriles typically involves multicomponent reactions (MCRs) or nucleophilic substitution. For 4-anilino-6-methylpyrimidine-5-carbonitrile, two primary routes are proposed:

Nucleophilic Aromatic Substitution

Route: Reacting 4-chloro-6-methylpyrimidine-5-carbonitrile with aniline under basic conditions.

-

Reagents: Aniline, potassium carbonate, dimethylformamide (DMF).

-

Mechanism:

This method mirrors strategies used to introduce aryl amino groups into pyrimidine cores .

Multicomponent Cyclocondensation

Route: One-pot reaction of malononitrile, guanidine, and substituted aldehydes.

-

Catalyst: Piperidine or sodium acetate.

-

Conditions: Reflux in ethanol or microwave irradiation (210 W, 5–10 min) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carbonitrile and anilino groups. Limited water solubility.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the carbonitrile group .

Predicted ADMET Profiles

-

LogP: ~2.1 (estimated), indicating moderate lipophilicity.

-

H-Bond Donors/Acceptors: 2 donors (NH), 4 acceptors (N, CN) .

Biological Activities and Mechanisms

Pyrimidine-5-carbonitriles exhibit diverse biological activities, as highlighted in recent reviews :

Antimicrobial Activity

-

Efficacy: Pyrimidine derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Medicinal Chemistry

Drug Discovery

-

Lead Optimization: The methyl and anilino groups serve as handles for structure-activity relationship (SAR) studies.

-

Case Study: Analog EVT-2917953 (EvitaChem) demonstrates kinase inhibitory activity, underscoring the scaffold’s utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume